4-Ethenylhept-3-ene

Description

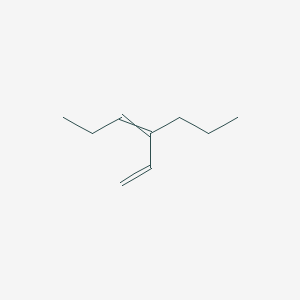

4-Ethenylhept-3-ene (IUPAC name: 4-ethenylhept-3-ene) is an unsaturated hydrocarbon with the molecular formula C₉H₁₆. Its structure features a seven-carbon chain (heptene) with a double bond at the 3rd carbon and an ethenyl (vinyl) substituent at the 4th position (Figure 1). This compound belongs to the class of alkenes, characterized by their reactivity in addition and polymerization reactions. The ethenyl group introduces steric and electronic effects, influencing its physical properties and chemical behavior compared to simpler alkenes.

Properties

CAS No. |

62291-55-8 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

4-ethenylhept-3-ene |

InChI |

InChI=1S/C9H16/c1-4-7-9(6-3)8-5-2/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

VZYFCWMELXJCAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CCC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylhept-3-ene can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with vinyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Ethenylhept-3-ene typically involves the catalytic dehydrogenation of heptane derivatives. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.

Chemical Reactions Analysis

Types of Reactions

4-Ethenylhept-3-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or ketones.

Reduction: Hydrogenation of 4-Ethenylhept-3-ene in the presence of a metal catalyst such as palladium on carbon can reduce the double bond to form heptane derivatives.

Substitution: The vinyl group in 4-Ethenylhept-3-ene can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of substituted alkenes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

Oxidation: Diols, ketones

Reduction: Heptane derivatives

Substitution: Halogenated alkenes

Scientific Research Applications

4-Ethenylhept-3-ene has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.

Medicine: Research into the pharmacological properties of 4-Ethenylhept-3-ene derivatives may lead to the development of new therapeutic agents.

Industry: The compound is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethenylhept-3-ene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the addition or removal of functional groups. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the compound to participate in multiple reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-ethenylhept-3-ene, we compare it with three analogs: 3-heptene , 4-methylhept-3-ene , and 5-ethenyloct-4-ene . These compounds vary in substituent type, chain length, or double bond position, enabling a systematic analysis of structural effects.

Table 1: Structural and Property Comparison

| Compound | Molecular Formula | Double Bond Position | Substituent | Boiling Point (°C)* | Reactivity (Hydrogenation Rate)** |

|---|---|---|---|---|---|

| 4-Ethenylhept-3-ene | C₉H₁₆ | 3 | Ethenyl at C4 | ~145–150 | Moderate |

| 3-Heptene | C₇H₁₄ | 3 | None | ~98–102 | High |

| 4-Methylhept-3-ene | C₈H₁₆ | 3 | Methyl at C4 | ~120–125 | Moderate |

| 5-Ethenyloct-4-ene | C₁₀H₁₈ | 4 | Ethenyl at C5 | ~160–165 | Low |

Estimated based on alkene boiling point trends .

*Reactivity inferred from substituent steric/electronic effects .

Double Bond Position and Stability

4-Ethenylhept-3-ene vs. 3-Heptene :

The absence of substituents in 3-heptene results in lower steric hindrance and higher hydrogenation reactivity. In contrast, the ethenyl group in 4-ethenylhept-3-ene destabilizes the double bond through steric strain, reducing reactivity .4-Ethenylhept-3-ene vs. 5-Ethenyloct-4-ene :

Lengthening the carbon chain (octene vs. heptene) increases van der Waals interactions, raising the boiling point. However, the more central double bond in 5-ethenyloct-4-ene may enhance stability due to hyperconjugation .

Substituent Effects

Limitations of Available Evidence

Thus, this analysis relies on extrapolation from structural analogs and established organic chemistry principles. Further experimental studies are needed to validate the inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.